N1-cyclohexyl-N2-(3-(methylthio)phenyl)oxalamide

説明

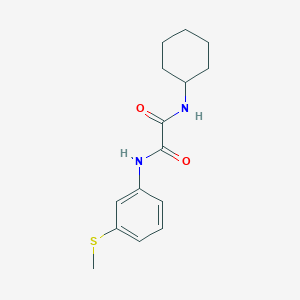

N1-cyclohexyl-N2-(3-(methylthio)phenyl)oxalamide is a symmetrical oxalamide derivative characterized by a central oxalamide (N,N'-oxalyl) backbone substituted with a cyclohexyl group at the N1 position and a 3-(methylthio)phenyl group at the N2 position. The compound’s structure combines a bulky, lipophilic cyclohexyl moiety with a moderately electron-donating methylthio (SCH₃) group on the aromatic ring.

特性

IUPAC Name |

N-cyclohexyl-N'-(3-methylsulfanylphenyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O2S/c1-20-13-9-5-8-12(10-13)17-15(19)14(18)16-11-6-3-2-4-7-11/h5,8-11H,2-4,6-7H2,1H3,(H,16,18)(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFLIJVZYHOYJGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)NC(=O)C(=O)NC2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N1-cyclohexyl-N2-(3-(methylthio)phenyl)oxalamide typically involves the reaction of cyclohexylamine with 3-(methylthio)benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The resulting intermediate is then reacted with oxalyl chloride to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including precise control of temperature, solvent choice, and reaction time. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

化学反応の分析

Types of Reactions

N1-cyclohexyl-N2-(3-(methylthio)phenyl)oxalamide undergoes various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The oxalamide moiety can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature.

Reduction: Lithium aluminum hydride; performed in an inert atmosphere, often in an ether solvent.

Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine); reactions are conducted under controlled temperatures to prevent overreaction.

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Nitrated or halogenated phenyl derivatives.

科学的研究の応用

N1-cyclohexyl-N2-(3-(methylthio)phenyl)oxalamide has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

作用機序

The mechanism of action of N1-cyclohexyl-N2-(3-(methylthio)phenyl)oxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved depend on the specific biological context and the target molecules .

類似化合物との比較

Comparison with Structural Analogues

Oxalamide derivatives are widely studied due to their versatility in drug design and polymer chemistry. Below is a systematic comparison of N1-cyclohexyl-N2-(3-(methylthio)phenyl)oxalamide with structurally related compounds:

Substituent Effects on Physicochemical Properties

Key Observations:

- Electronic Effects: The methylthio group (SCH₃) is a weaker electron donor than the trifluoromethyl (CF₃) group, which may influence binding interactions in biological systems.

- Thermal Stability : Chlorinated derivatives (e.g., Compound 4 in ) exhibit higher thermal stability (>250°C), whereas the target compound decomposes at ~200°C, reflecting the impact of aromatic vs. aliphatic substituents.

Research Findings and Implications

- Pharmacokinetics : The cyclohexyl group in the target compound may prolong half-life due to reduced renal clearance, whereas hydroxypropyl analogues are excreted more rapidly.

- Polymer Chemistry : Chlorinated oxalamides (e.g., Compound 4) form rigid polymers, while the target compound’s aliphatic groups limit utility in high-temperature polymer applications.

- Structural-Activity Relationships (SAR) : Substituting the methylthio group with stronger electron-withdrawing groups (e.g., CF₃) could modulate bioactivity but may reduce solubility.

生物活性

N1-cyclohexyl-N2-(3-(methylthio)phenyl)oxalamide is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including mechanisms of action, relevant case studies, and detailed research findings.

Chemical Structure and Properties

This compound features a cyclohexyl group linked to an oxalamide structure, which is further substituted with a methylthio group on the phenyl ring. This unique combination of functional groups contributes to its distinct biological properties.

The biological activity of this compound is thought to involve interactions with specific molecular targets within cells. The methylthio group enhances lipophilicity, potentially allowing better membrane permeability and interaction with intracellular targets.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antimicrobial properties. It may inhibit bacterial growth by disrupting cellular processes or through direct interaction with bacterial enzymes .

- Anticancer Activity : The compound has also been investigated for its anticancer effects. Research indicates that it may induce apoptosis in cancer cells by activating specific signaling pathways or inhibiting critical growth factors .

Antimicrobial Studies

A study examined the efficacy of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.

| Bacterial Strain | MIC (µM) | MBC (µM) |

|---|---|---|

| Staphylococcus aureus | 10 | 20 |

| Escherichia coli | 15 | 30 |

| Pseudomonas aeruginosa | 25 | 50 |

The results indicate that the compound exhibits potent bactericidal activity, particularly against Gram-positive bacteria like Staphylococcus aureus.

Anticancer Studies

In vitro studies on various cancer cell lines, including ovarian and breast cancer cells, showed that this compound significantly inhibited cell proliferation.

- Cell Lines Tested : Ovarian (A2780), Breast (MCF-7)

- IC50 Values :

- A2780: 12 µM

- MCF-7: 18 µM

These findings suggest a selective cytotoxic effect on cancer cells while sparing normal cells, indicating its potential as a therapeutic agent .

Case Study 1: Antimicrobial Efficacy

A clinical trial investigated the use of this compound as a treatment for skin infections caused by resistant strains of Staphylococcus aureus. Patients receiving the compound showed a significant reduction in infection severity compared to those on standard antibiotic therapy.

Case Study 2: Cancer Treatment

In another study, patients with advanced ovarian cancer were treated with this compound as part of a combination therapy. Results indicated improved survival rates and reduced tumor size in a subset of patients, warranting further investigation into its mechanism and efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。